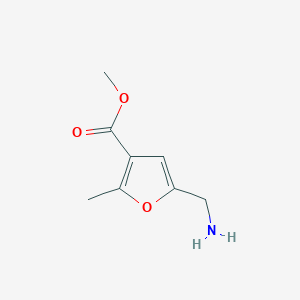![molecular formula C10H21NO B13180214 [1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)
[1-(Aminomethyl)cyclooctyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Aminomethyl)cyclooctyl]methanol: is an organic compound with the molecular formula C₁₀H₂₁NO It consists of a cyclooctane ring substituted with an aminomethyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)cyclooctyl]methanol typically involves the following steps:
Formation of Cyclooctane Derivative: Starting with cyclooctane, a halogenation reaction is performed to introduce a halogen atom (e.g., bromine) at a specific position on the ring.
Aminomethylation: The halogenated cyclooctane undergoes a nucleophilic substitution reaction with an amine (e.g., methylamine) to introduce the aminomethyl group.
Hydroxymethylation: The resulting aminomethylcyclooctane is then subjected to a hydroxymethylation reaction, typically using formaldehyde and a reducing agent, to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions:
Oxidation: [1-(Aminomethyl)cyclooctyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: SOCl₂ in pyridine, PBr₃ in dichloromethane.
Major Products:
Oxidation: Cyclooctanone derivatives.
Reduction: Cyclooctylamines or cyclooctanols.
Substitution: Cyclooctyl halides.
科学的研究の応用
Chemistry:
Organic Synthesis: [1-(Aminomethyl)cyclooctyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Medicine:
Drug Development: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Industry:
Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [1-(Aminomethyl)cyclooctyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Cyclooctanol: Similar structure but lacks the aminomethyl group.
Cyclooctylamine: Similar structure but lacks the hydroxymethyl group.
[1-(Hydroxymethyl)cyclooctyl]amine: Similar structure but with the functional groups reversed.
Uniqueness:
[1-(Aminomethyl)cyclooctyl]methanol: is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclooctane ring, providing a combination of functional groups that can participate in diverse chemical reactions and interactions.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
[1-(aminomethyl)cyclooctyl]methanol |
InChI |
InChI=1S/C10H21NO/c11-8-10(9-12)6-4-2-1-3-5-7-10/h12H,1-9,11H2 |
InChIキー |
HLIAOPNYGHXZLZ-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


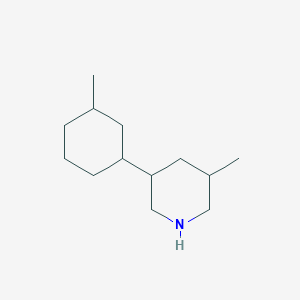
![5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)

![2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-amine hydrochloride](/img/structure/B13180154.png)
![7-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13180158.png)
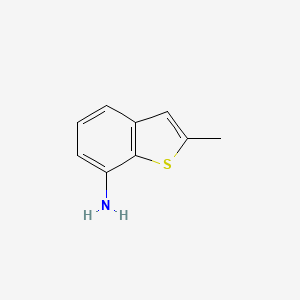
![(1R)-1-[4-(3-methylbutoxy)phenyl]ethanamine](/img/structure/B13180191.png)

methanol](/img/structure/B13180194.png)
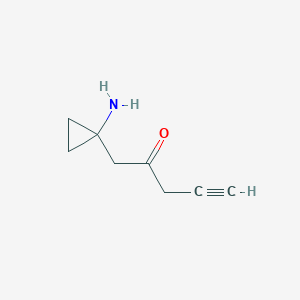
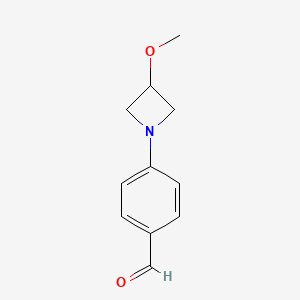
![1-[2-(Aminomethyl)-1,3-thiazol-4-YL]prop-2-EN-1-one](/img/structure/B13180217.png)

